molecular formula C25H20ClF3N2O2 B10934290 4-chloro-3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

4-chloro-3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B10934290
M. Wt: 472.9 g/mol
InChI Key: BRPFOZZBGZFZJZ-UHFFFAOYSA-N
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Description

4-{4-CHLORO-3-(4-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER is a complex organic compound that features a combination of chlorinated, methoxylated, and trifluoromethylated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-CHLORO-3-(4-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using trifluoromethyl iodide.

    Chlorination and Methoxylation: The aromatic rings are chlorinated and methoxylated using chlorinating and methoxylating agents, respectively.

    Coupling Reactions: The final step involves coupling the various substituted aromatic rings through a series of cross-coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and pyrazole moieties.

    Reduction: Reduction reactions can target the nitro groups if present.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like chlorine and bromine, as well as nucleophiles like amines and thiols, are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate.

Biology

In biological research, this compound could be used to study the effects of trifluoromethyl and methoxy groups on biological activity. It may also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{4-CHLORO-3-(4-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance binding affinity to certain targets, while the methoxy group can influence solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-CHLORO-3-(4-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENOL
  • 4-{4-CHLORO-3-(4-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL ACETATE

Uniqueness

What sets 4-{4-CHLORO-3-(4-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both trifluoromethyl and methoxy groups can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C25H20ClF3N2O2

Molecular Weight

472.9 g/mol

IUPAC Name

4-chloro-3,5-bis(4-methoxyphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C25H20ClF3N2O2/c1-32-20-10-6-17(7-11-20)23-22(26)24(18-8-12-21(33-2)13-9-18)31(30-23)15-16-4-3-5-19(14-16)25(27,28)29/h3-14H,15H2,1-2H3

InChI Key

BRPFOZZBGZFZJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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